molecular formula C3H5BrClN3 B1377227 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride CAS No. 1429056-33-6

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Cat. No. B1377227
CAS RN: 1429056-33-6
M. Wt: 198.45 g/mol
InChI Key: LYCWKZFKTMHXQA-UHFFFAOYSA-N
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Description

“5-Bromo-4-methyl-1H-1,2,3-triazole” is a chemical compound with the molecular formula C3H4BrN3 . It is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-methyl-1H-1,2,3-triazole” consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The bromine atom is attached to one of the carbon atoms, and a methyl group is attached to the other .


Chemical Reactions Analysis

Triazole compounds, including “5-Bromo-4-methyl-1H-1,2,3-triazole”, are known to participate in various chemical reactions due to their versatile nature . They can accommodate a broad range of substituents, leading to the construction of diverse novel bioactive molecules .

Scientific Research Applications

Cancer Research

Triazole derivatives, including compounds similar to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, have shown effective cytotoxic activity against various cancer cell lines. They are often explored for their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth .

Antiviral Therapeutics

Compounds related to 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride are used as precursors in the synthesis of antiviral medications like Ribavirin. These triazole-based compounds can interfere with viral replication and are valuable in treating viral infections .

Antioxidant Development

Triazole derivatives have been synthesized and evaluated for their antioxidant activity. They are tested using various methods such as Hydrogen peroxide scavenging and DPPH assays, indicating their potential use in developing antioxidant therapies .

Future Directions

Triazole compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions in the research of triazole compounds .

properties

IUPAC Name

4-bromo-5-methyl-2H-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCWKZFKTMHXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
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5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
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5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 5
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride
Reactant of Route 6
5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

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